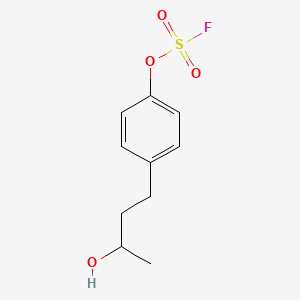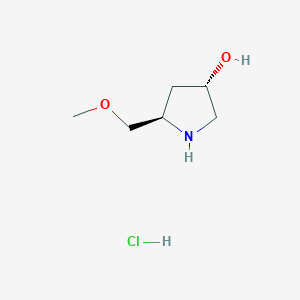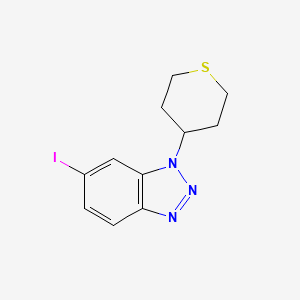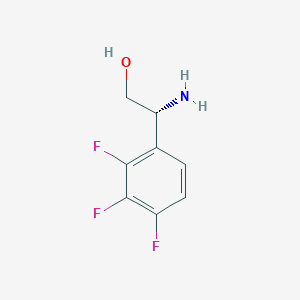
4-(3-Hydroxybutyl)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxybutyl)phenylfluoranesulfonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a hydroxybutyl group and a fluoranesulfonate group, which imparts distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)phenylfluoranesulfonate typically involves the reaction of 4-(3-hydroxybutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybutyl)phenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxobutyl)phenylfluoranesulfonate or 4-(3-carboxybutyl)phenylfluoranesulfonate.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenylfluoranesulfonates.
Scientific Research Applications
4-(3-Hydroxybutyl)phenylfluoranesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybutyl)phenylfluoranesulfonate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, while the fluoranesulfonate group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutylphenol: Lacks the fluoranesulfonate group, making it less reactive in certain chemical reactions.
Phenylfluoranesulfonate: Lacks the hydroxybutyl group, reducing its potential for hydrogen bonding.
Uniqueness
4-(3-Hydroxybutyl)phenylfluoranesulfonate is unique due to the presence of both the hydroxybutyl and fluoranesulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13FO4S |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-(3-hydroxybutyl)benzene |
InChI |
InChI=1S/C10H13FO4S/c1-8(12)2-3-9-4-6-10(7-5-9)15-16(11,13)14/h4-8,12H,2-3H2,1H3 |
InChI Key |
NUDIHGFOVWZDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OS(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)

![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)



![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)
![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)

